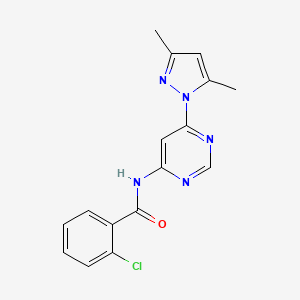

2-chloro-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)benzamide

描述

The compound 2-chloro-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)benzamide is a benzamide derivative featuring a pyrimidine core substituted at the 4-position with a benzamide group and at the 6-position with a 3,5-dimethylpyrazole moiety. The chloro substituent at the 2-position of the benzamide scaffold is a common feature in agrochemicals, often enhancing bioavailability and target binding .

属性

IUPAC Name |

2-chloro-N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN5O/c1-10-7-11(2)22(21-10)15-8-14(18-9-19-15)20-16(23)12-5-3-4-6-13(12)17/h3-9H,1-2H3,(H,18,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSCNQODUCGQOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=NC(=C2)NC(=O)C3=CC=CC=C3Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)benzamide typically involves multiple steps, starting with the preparation of the pyrazole and pyrimidine intermediates. One common method involves the condensation of acetylacetone with hydrazine to form 3,5-dimethylpyrazole . This intermediate is then reacted with a suitable pyrimidine derivative under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

化学反应分析

Types of Reactions

2-chloro-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as sodium borohydride.

Coupling: Palladium catalysts and boron reagents.

Major Products

The major products formed depend on the type of reaction. For example, substitution reactions may yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.

科学研究应用

2-chloro-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an antileishmanial and antimalarial agent.

Biological Research: Used in molecular docking studies to understand its interaction with biological targets.

Material Science: Investigated for its properties as a ligand in coordination chemistry.

作用机制

The mechanism of action of 2-chloro-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets. For instance, in antileishmanial activity, it may inhibit key enzymes or pathways essential for the survival of the parasite . The exact molecular targets and pathways can vary depending on the specific application and biological system.

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and analogous molecules:

Key Comparative Insights:

Core Structure Variations :

- The target compound and triflumuron share a benzamide backbone, but triflumuron’s urea linker and trifluoromethoxy group enhance its insecticidal activity by targeting chitin synthesis . In contrast, the pyrimidinyl-pyrazole group in the target may improve binding to enzymes like acetolactate synthase (ALS), common in herbicidal action.

- Chlorsulfuron’s benzenesulfonamide core and triazine substituent confer selectivity toward ALS in plants, highlighting how heterocyclic substitutions dictate target specificity .

- Propachlor’s acetamide backbone and lack of aromatic heterocycles reduce structural complexity but limit its mode of action to cell division disruption in weeds .

Synthetic Approaches: The target compound’s pyrimidinyl-pyrazole group likely requires a Suzuki-Miyaura coupling, as seen in the synthesis of N-(2-Hydroxyethyl)-3-(6-(4-(trifluoromethoxy)phenylamino)pyrimidin-4-yl)benzamide . This method contrasts with triflumuron’s urea-forming reactions or chlorsulfuron’s sulfonamide-urea couplings .

Functional Group Impact :

- Chloro Substituent : Common across all compounds, the chloro group enhances electrophilicity and membrane permeability .

- Heterocyclic Systems : Pyrimidine (target) and triazine (chlorsulfuron) rings improve metabolic stability and enzyme inhibition, whereas pyrazole moieties may offer steric advantages for receptor binding .

- Polar Groups : Triflumuron’s trifluoromethoxy group increases lipophilicity and insecticidal persistence, whereas the hydroxyethyl group in the compound may improve solubility .

Research Findings and Structural Analysis

生物活性

2-chloro-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H13ClN4O. Its structure features a chlorobenzamide core linked to a pyrimidine ring substituted with a pyrazole moiety. The presence of the pyrazole group is significant as it often enhances biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps often include:

- Formation of the pyrazole ring via cyclization reactions.

- Substitution reactions to introduce the chloro and benzamide functionalities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzamide derivatives, including those containing pyrazole and pyrimidine moieties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 12.5 | Inhibition of cell proliferation |

| Compound B | MCF7 | 8.0 | Induction of apoptosis |

| This compound | A549 | TBD | TBD |

Note: TBD indicates that specific data is yet to be published or confirmed.

Antimicrobial Activity

Benzamide derivatives have also been evaluated for their antimicrobial properties. Preliminary assays suggest that compounds with similar structures exhibit moderate to high activity against both gram-positive and gram-negative bacteria.

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | Staphylococcus aureus | 32 µg/mL |

| Compound D | Escherichia coli | 16 µg/mL |

| This compound | TBD | TBD |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzamide and pyrazole rings significantly influence biological activity. For example:

- The introduction of electron-withdrawing groups (like chlorine) enhances potency.

- The position and nature of substituents on the pyrazole ring can modulate selectivity and efficacy.

Case Studies

A notable case study involved the evaluation of similar benzamide derivatives in clinical settings, where compounds demonstrated significant tumor reduction in animal models. The study emphasized the importance of the chlorinated benzamide structure in enhancing bioavailability and therapeutic effects.

常见问题

Q. What synthetic methodologies are recommended for synthesizing 2-chloro-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)benzamide?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Preparation of the pyrimidine core. A 4,6-dichloropyrimidine intermediate can be functionalized via nucleophilic substitution with 3,5-dimethylpyrazole under basic conditions (e.g., NaH in DMF) to introduce the pyrazolyl group at the 6-position .

- Step 2 : Coupling of the benzamide moiety. The 2-chlorobenzoyl group is introduced via Buchwald-Hartwig amination or direct nucleophilic substitution, depending on the reactivity of the pyrimidine intermediate. Phosphorus oxychloride (POCl₃) may be used to activate the pyrimidine ring for substitution .

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity .

Q. How is the structural characterization of this compound performed?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for the pyrazole (δ ~6.0 ppm for pyrazole protons), pyrimidine (δ ~8.5 ppm for C-H), and benzamide (δ ~7.3–8.0 ppm for aromatic protons) .

- HRMS : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 368.1) .

- Crystallography : Single-crystal X-ray diffraction using SHELX software (SHELXL for refinement) resolves bond lengths, angles, and hydrogen-bonding networks (e.g., N–H···O interactions stabilizing the amide group) .

Q. What in vitro assays are suitable for initial pharmacological screening?

- Methodological Answer :

- Enzyme inhibition assays : Test against kinases (e.g., EGFR, JAK2) using fluorescence-based ADP-Glo™ kits.

- Receptor binding studies : Radioligand displacement assays (e.g., for adenosine A₂A receptors, given structural analogs in ) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Questions

Q. How do substitution patterns on the pyrazole and pyrimidine rings influence biological activity?

- Methodological Answer :

- Pyrazole modifications : Replacing 3,5-dimethyl groups with bulkier substituents (e.g., CF₃) enhances lipophilicity, improving blood-brain barrier penetration (relevant for neurological targets) .

- Pyrimidine substitutions : Introducing electron-withdrawing groups (e.g., Cl at position 2) stabilizes the ring, while methyl groups at position 4 enhance metabolic stability .

- SAR Studies : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like kinase ATP-binding pockets .

Q. How can crystallographic data resolve contradictions in reported bioactivity?

- Methodological Answer :

- Polymorph analysis : Different crystal forms (e.g., solvates vs. anhydrous) may exhibit varying solubility and bioavailability. Use DSC/TGA to characterize thermal stability .

- HPLC-UV/MS : Quantify impurities (e.g., dechlorinated byproducts) that may skew bioactivity data. Gradient elution (C18 column, 0.1% TFA in acetonitrile/water) ensures resolution of closely related analogs .

Q. What computational strategies predict the compound’s binding mode with targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to simulate ligand-protein interactions over 100 ns trajectories. Analyze RMSD and binding free energy (MM-PBSA) .

- QSAR Modeling : Generate 2D/3D descriptors (e.g., logP, polar surface area) to correlate structural features with IC₅₀ values against specific targets .

Q. How can SHELX software refine crystallographic data for precise molecular conformation?

- Methodological Answer :

- Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) to collect high-resolution (<1.0 Å) data.

- Refinement in SHELXL :

Initial model : Build using intrinsic phasing (SHELXT).

Anisotropic refinement : Assign displacement parameters (ADPs) for non-H atoms.

Hydrogen placement : Geometrically position H atoms and refine using riding models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。